(E)-4-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)butanehydrazide
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Overview
Description
(E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a hydroxybenzylidene moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide, also known as 2,4-Dichlorophenoxyacetic acid (2,4-D), is the plant hormone auxin . This compound mimics the natural auxin indole-3-acetic acid (IAA), and is used as a plant growth regulator .
Biochemical Pathways
The affected pathways primarily involve the disruption of normal plant growth and development. The compound’s auxin-like activity can lead to abnormal growth, senescence, and plant death . The identification of auxin receptors, auxin transport carriers, transcription factors response to auxin, and cross-talk among phytohormones have shed light on the molecular action mode of 2,4-D as a herbicide .
Pharmacokinetics
It is known that 2,4-d is slightly soluble in water and more soluble in organic solvents . This suggests that its bioavailability may be influenced by the solvent used for its application.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of normal plant growth and development. This can lead to abnormal growth, senescence, and plant death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy as a herbicide can be influenced by the type of plant (it kills dicots without affecting monocots ) and the dosage used . Improper dosage can cause severe damage to plants . The compound’s stability may be affected by light and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(2,4-dichlorophenoxy)butanehydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide shares structural similarities with other hydrazone derivatives and phenoxy compounds.
- Examples include (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide and (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)propanehydrazide.
Uniqueness
The uniqueness of (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-13-7-8-16(14(19)10-13)24-9-3-6-17(23)21-20-11-12-4-1-2-5-15(12)22/h1-2,4-5,7-8,10-11,22H,3,6,9H2,(H,21,23)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTXPLVFGPOGKD-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.